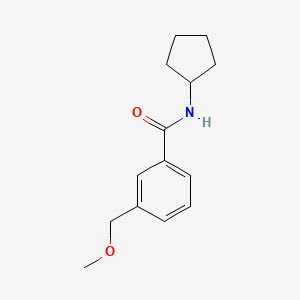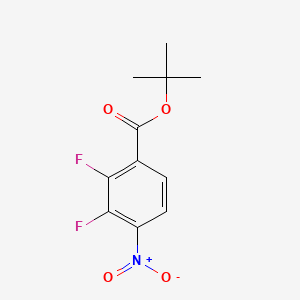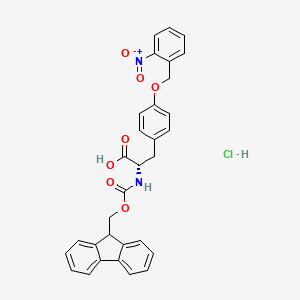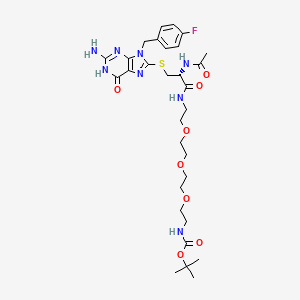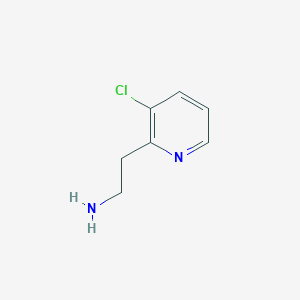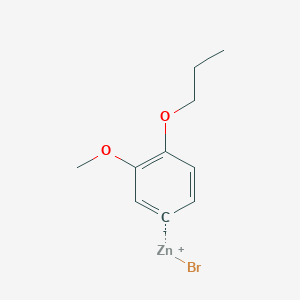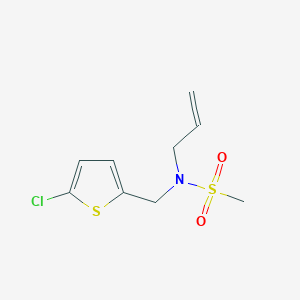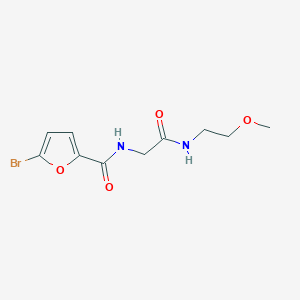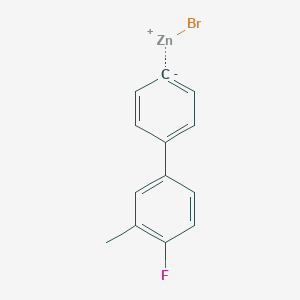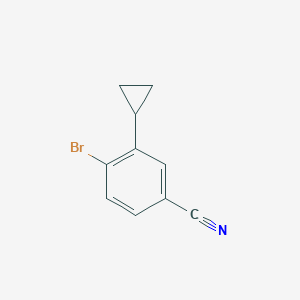![molecular formula C12H19BrO3 B14891154 (1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2'-[1,3]dioxolan]-1-ol](/img/structure/B14891154.png)
(1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2'-[1,3]dioxolan]-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol is a complex organic compound characterized by its unique spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a series of cyclization reactions.
Bromination: Introduction of the bromine atom is carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Dioxolane ring formation: This involves the reaction of the intermediate with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the bromination and cyclization steps.
化学反应分析
Types of Reactions
(1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine site using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Typically performed in an acidic medium at elevated temperatures.
Reduction: Conducted in an inert atmosphere, often at low temperatures.
Substitution: Carried out in polar solvents like methanol or ethanol.
Major Products
Oxidation: Leads to the formation of ketones or carboxylic acids.
Reduction: Produces alcohols or alkanes.
Substitution: Results in the formation of ethers or other substituted derivatives.
科学研究应用
Chemistry
In chemistry, (1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its brominated structure allows for easy detection and quantification in biological systems.
Medicine
In medicinal chemistry, (1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol has potential as a lead compound for the development of new drugs. Its unique structure may interact with specific biological targets, offering therapeutic benefits.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and performance.
作用机制
The mechanism of action of (1R,2S,3AS,7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also allow the compound to fit into unique binding pockets, modulating biological pathways.
相似化合物的比较
Similar Compounds
- (1R,2S,3AS,7aS)-2-chloro-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol
- (1R,2S,3AS,7aS)-2-iodo-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol
Uniqueness
Compared to its chloro and iodo analogs, (1R,2S,3AS,7aS)-2-bromo-7a-methyloctahydrospiro[indene-5,2’-[1,3]dioxolan]-1-ol offers a balance of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions while maintaining sufficient stability for practical applications. This makes it a versatile compound for various chemical and biological studies.
属性
分子式 |
C12H19BrO3 |
|---|---|
分子量 |
291.18 g/mol |
IUPAC 名称 |
(1'R,2'S,3'aS,7'aS)-2'-bromo-7'a-methylspiro[1,3-dioxolane-2,5'-2,3,3a,4,6,7-hexahydro-1H-indene]-1'-ol |
InChI |
InChI=1S/C12H19BrO3/c1-11-2-3-12(15-4-5-16-12)7-8(11)6-9(13)10(11)14/h8-10,14H,2-7H2,1H3/t8-,9+,10+,11+/m1/s1 |
InChI 键 |
YRLYBBSSGCFZKQ-RCWTZXSCSA-N |
手性 SMILES |
C[C@]12CCC3(C[C@H]1C[C@@H]([C@@H]2O)Br)OCCO3 |
规范 SMILES |
CC12CCC3(CC1CC(C2O)Br)OCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


